4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-12-16(20-23-19-4-3-11-22-21(19)28-20)7-10-18(13)24-29(26,27)17-8-5-15(6-9-17)14(2)25/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVAITWGRFMDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Its structure allows for interaction with various biological targets involved in cancer progression:
- Targeting c-KIT : The thiazolo[5,4-b]pyridine moiety has been identified as a promising scaffold for targeting the c-KIT receptor, which is significant in gastrointestinal stromal tumors (GIST). Research indicates that derivatives of thiazolo[5,4-b]pyridine can inhibit c-KIT activity, leading to reduced tumor growth and improved patient outcomes .
- PI3K/AKT/mTOR Pathway Modulation : The compound interacts with the Phosphoinositide 3-Kinase (PI3K), affecting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and survival, making it a target for anticancer therapies. Inhibition of this pathway can lead to apoptosis in cancer cells .
Anticonvulsant Properties
Research has shown that thiazole derivatives exhibit anticonvulsant properties. The structural features of 4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may enhance its efficacy in preventing seizures. Studies have demonstrated that related compounds can significantly reduce seizure activity in animal models .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : Variations in substituents on the thiazole and phenyl rings can significantly alter biological activity. For example, electron-withdrawing groups tend to enhance anticancer activity .
- Hybridization with Other Moieties : Compounds that integrate thiazole with other active moieties (like pyridine or benzofuran) have shown increased biological activities, suggesting that hybridization can be a fruitful strategy for developing new therapeutics .
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of 5.71 μM against breast cancer cells, indicating strong potential for therapeutic use .
- Anticonvulsant Activity : A series of thiazole-linked compounds were tested for their anticonvulsant properties, showing promising results in reducing seizure frequency and severity in animal models. The structure of these compounds was critical in determining their effectiveness .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds modulate key receptors and enzymes involved in critical cellular pathways, providing a biochemical basis for their observed activities .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Thiazolo[5,4-b]Pyridine Derivatives as Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives are prominent in kinase inhibition. Key comparisons include:
c-KIT Inhibitors ()
- Compound 6h : Features a 3-(trifluoromethyl)phenyl group at R1, achieving moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The trifluoromethyl group fits into a hydrophobic pocket .
- However, the absence of a trifluoromethyl group could limit hydrophobic interactions.
PI3Kα Inhibitors ()
- Compound 19a : Combines a methoxypyridine and morpholinyl group with IC₅₀ = 3.6 nM. Electron-deficient aryl sulfonamides (e.g., 2,4-difluorophenyl in 19b, IC₅₀ = 4.6 nM) enhance activity by interacting with Lys802 .
- Target Compound : The 4-acetylbenzenesulfonamide group is electron-withdrawing, mimicking 19b’s electronic effects. However, the acetyl group’s bulkiness may reduce potency compared to fluorine substituents.
Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]Pyridine Derivatives
Sulfonamide-Containing Analogues
Sulfonamide groups are critical for target engagement in multiple scaffolds:
Pyrazole-Sulfonamide Hybrids (–2)
- These compounds (e.g., 4-((3-amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) show anticancer activity against colon cancer via apoptosis induction .
- Comparison : The target compound’s thiazolo-pyridine core may offer superior kinase selectivity over pyrazole-based systems due to enhanced π-π stacking with hydrophobic kinase pockets.
Pritelivir (BAY 57-1293) ()
- A thiazolamide antiviral agent with structural similarities to the target compound.
- antiviral targeting).
Substituent Effects on Activity
- Electron-Withdrawing Groups : Fluorine or acetyl substituents on the sulfonamide benzene enhance binding to Lys802 in PI3Kα . The target’s acetyl group may similarly stabilize charge interactions.
- Hydrophobic Substituents : Methyl or trifluoromethyl groups improve hydrophobic pocket occupancy. The target’s 2-methylphenyl group balances steric bulk and hydrophobicity .
Biological Activity
4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique combination of functional groups, including an acetyl group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide structure, which contribute to its pharmacological potential.
- Molecular Formula : C21H17N3O3S
- Molecular Weight : 423.5 g/mol
- CAS Number : 896679-72-4
The biological activity of this compound is largely attributed to its interaction with various biological targets, such as enzymes and receptors. The thiazolo[5,4-b]pyridine component is particularly noted for influencing multiple biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit key enzymes like tyrosinase, which plays a role in melanin production and is implicated in various skin disorders.
- Cell Signaling Modulation : The compound affects cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .
Biological Activities
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine show significant antibacterial effects. For instance, compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of specific signaling pathways .
Case Studies
- Antibacterial Efficacy : A study explored the antibacterial activity of thiazole-sulfonamide derivatives against multiple bacterial strains. The results showed that certain substitutions on the thiazole ring enhanced the antibacterial potency significantly, with some derivatives achieving MIC values as low as 3.9 µg/mL against S. aureus .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives on colon cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability by inducing apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
| Compound Type | Known Activities | Example Compounds |
|---|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer | Various thiazole-sulfonamides |
| Pyridine Derivatives | Antimicrobial, Antiviral | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |
| Unique Compound | Broad spectrum including anti-inflammatory and anticancer | This compound |
Q & A
Q. Key Considerations :
- Catalyst selection (e.g., DMAP for accelerating coupling reactions) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .
How can structural confirmation and purity of the compound be validated?
Basic Research Question
Methodological validation includes:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thiazolo-pyridine and benzenesulfonamide groups) .
What are the primary biological targets and mechanisms of action for this compound?
Basic Research Question
- Target Hypotheses :
- Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, serine proteases) due to the sulfonamide moiety’s zinc-binding affinity .
- Kinase inhibition via thiazolo-pyridine interactions, as seen in analogous compounds targeting EGFR or VEGFR .
- Mechanistic Studies :
How can researchers address contradictory data in target identification studies?
Advanced Research Question
Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Proteomic Profiling : Use affinity-based pull-downs coupled with LC-MS/MS to identify non-canonical binding partners .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to prioritize plausible targets based on binding energy scores .
What computational approaches support SAR optimization of this compound?
Advanced Research Question
- QSAR Modeling : Correlate substituent electronegativity (e.g., acetyl vs. trifluoromethyl groups) with bioactivity using partial least squares (PLS) regression .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks .
What are the challenges in translating in vitro activity to in vivo efficacy?
Advanced Research Question
- Pharmacokinetics : Address poor solubility (e.g., formulate with cyclodextrins) and rapid clearance (modify acetyl group to tert-butyl for metabolic stability) .
- Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to assess LD₅₀ and organ-specific effects .
- Biodistribution : Use radiolabeled analogs (e.g., ¹⁴C-acetyl) to track tissue penetration in preclinical models .
How can molecular docking guide the design of derivatives with enhanced selectivity?
Advanced Research Question
- Binding Pocket Analysis : Identify key residues (e.g., His94 in carbonic anhydrase IX) for hydrogen bonding with the sulfonamide group .
- Dynamic Simulations : Run 100-ns MD simulations to assess conformational stability of ligand-receptor complexes .
- Selectivity Filters : Compare docking scores across homologous targets (e.g., CA IX vs. CA II) to minimize off-target interactions .
What analytical strategies differentiate regioisomers during synthesis?
Advanced Research Question
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases .
- 2D NMR Techniques : Employ NOESY or HSQC to resolve overlapping proton signals (e.g., distinguishing ortho vs. para acetyl placement) .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
How can researchers validate the compound’s role in modulating specific biochemical pathways?
Advanced Research Question
- Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Metabolomics : LC-MS-based tracking of pathway intermediates (e.g., TCA cycle metabolites in response to mitochondrial inhibition) .
- CRISPR Knockout Models : Validate target dependency by testing efficacy in isogenic cell lines lacking the putative target gene .
What are the best practices for scaling up synthesis without compromising yield?
Advanced Research Question
- Flow Chemistry : Optimize continuous flow reactors for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
